7-(diethylamino)-6-fluoro-1-[(4-fluorophenyl)methyl]-3-(3-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
Description
This compound is a fluorinated quinolin-4-one derivative featuring a 7-diethylamino group, a 6-fluoro substituent, a 3-(3-methylbenzenesulfonyl) moiety, and a 1-[(4-fluorophenyl)methyl] side chain. Its structure combines elements critical for biological activity, including:
- Fluorine atoms: Enhance lipophilicity, metabolic stability, and target binding via electronegativity .
- Diethylamino group: Increases basicity and membrane permeability .
- Aromatic substitutions: The 4-fluorobenzyl and 3-methylbenzenesulfonyl groups modulate steric and electronic interactions, influencing receptor affinity .
Potential applications include antimicrobial or anticancer activity, inferred from structural analogs (e.g., fluoroquinolones in and sulfonamide-containing compounds in ). However, explicit pharmacological data for this compound are absent in the provided evidence.
Properties
IUPAC Name |
7-(diethylamino)-6-fluoro-1-[(4-fluorophenyl)methyl]-3-(3-methylphenyl)sulfonylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26F2N2O3S/c1-4-30(5-2)25-15-24-22(14-23(25)29)27(32)26(35(33,34)21-8-6-7-18(3)13-21)17-31(24)16-19-9-11-20(28)12-10-19/h6-15,17H,4-5,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNIXANJJBECME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C2C(=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC(=C3)C)CC4=CC=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(diethylamino)-6-fluoro-1-[(4-fluorophenyl)methyl]-3-(3-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The starting materials may include fluorinated aromatic compounds, sulfonyl chlorides, and diethylamine. The key steps in the synthesis could involve:
Nucleophilic substitution: reactions to introduce the diethylamino and fluorophenyl groups.
Cyclization: reactions to form the quinoline core.
Sulfonylation: to attach the sulfonyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions could target the quinoline core or the sulfonyl group, potentially yielding different derivatives.
Substitution: The fluorine atoms and the sulfonyl group may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a useful ligand in coordination chemistry.
Biology
Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be investigated for similar activities, potentially leading to new therapeutic agents.
Medicine
In medicine, the compound might be explored for its pharmacological properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-(diethylamino)-6-fluoro-1-[(4-fluorophenyl)methyl]-3-(3-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Inhibition of enzymes: The compound might inhibit specific enzymes by binding to their active sites.
Receptor binding: It could interact with cellular receptors, modulating signal transduction pathways.
DNA intercalation: The quinoline core might intercalate into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural and functional differences from similar quinolinone derivatives are summarized below.
Table 1: Structural Comparison and Implications
Key Findings from Comparative Analysis:
Methyl groups on sulfonyl aryl rings (e.g., 3-methyl vs. 4-methyl in ) may influence metabolic stability by blocking oxidative pathways .
Fluorine Positioning: C-6 fluorine in the target contrasts with C-8 fluorine in LB20303. In fluoroquinolones, C-8 fluorine enhances activity against Gram-positive bacteria (e.g., S. aureus MIC = 0.008 µg/mL for LB20304) . The target’s C-6 fluorine might prioritize Gram-negative targets, though experimental confirmation is needed.
Amino and Benzyl Substituents: The 7-diethylamino group in the target likely improves bioavailability compared to non-aminated analogs (e.g., ), as seen in fluoroquinolones where amino groups enhance cellular uptake . 4-Fluorobenzyl vs. 4-methylbenzyl: Fluorine’s electronegativity may strengthen hydrophobic interactions in target binding compared to methyl .
However, the absence of an oxime-pyrrolidine moiety (critical for MRSA activity in LB20304) may limit efficacy against resistant strains .
Biological Activity
7-(Diethylamino)-6-fluoro-1-[(4-fluorophenyl)methyl]-3-(3-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the class of quinoline derivatives. Its unique structure, characterized by multiple functional groups, positions it as a significant candidate in medicinal chemistry, particularly for its potential biological activities.
Chemical Structure and Properties
The compound features:
- Quinoline Core : Provides a foundational structure for biological activity.
- Diethylamino Group : Enhances solubility and bioavailability.
- Fluorophenyl and Methylbenzenesulfonyl Moieties : Contribute to its interaction with biological targets.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Activity : The compound shows potential against various pathogens.
- Anticancer Properties : Demonstrated efficacy in inhibiting cancer cell proliferation.
- Enzyme Inhibition : Interacts with key enzymes involved in metabolic pathways.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : It may inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial in nucleotide synthesis, thereby affecting cell growth and proliferation .
- Receptor Binding : The compound may bind to specific receptors, altering signaling pathways that contribute to its therapeutic effects.
Case Studies
-
Anticancer Activity :
- A study demonstrated that similar quinoline derivatives inhibited the growth of various cancer cell lines, suggesting that this compound could have comparable effects due to structural similarities.
-
Antimicrobial Effects :
- Compounds with similar structures have shown broad-spectrum antimicrobial activity, indicating that this compound may also possess such properties.
Data Table: Comparison of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Fluoroquinoline | Fluorine substitution on quinoline | Antimicrobial |
| 4-Fluorophenylmethanol | Phenolic hydroxyl group | Anticancer |
| 3-Methylbenzenesulfonamide | Sulfonamide group | Antimicrobial |
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of this dihydroquinolin-4-one derivative?
- Methodological Answer: Synthesis requires precise temperature control (typically 60–100°C), reaction time optimization (12–24 hours), and catalysts like palladium complexes or Lewis acids to enhance yields (≥75%). Solvents such as dimethyl sulfoxide (DMSO) or dichloromethane (DCM) are preferred due to their polarity, which facilitates nucleophilic substitutions at the quinoline core . Purification via column chromatography with silica gel (ethyl acetate/hexane gradients) is recommended to isolate the sulfonyl and fluorophenyl-substituted product.
Q. How can researchers characterize the solubility and lipophilicity of this compound for biological assays?
- Methodological Answer: Perform shake-flask experiments in phosphate-buffered saline (PBS, pH 7.4) and octanol to determine the partition coefficient (logP). Use HPLC with a C18 column (acetonitrile/water mobile phase) to assess solubility. Substituents like the 3-methylbenzenesulfonyl group increase hydrophobicity, while the diethylamino moiety may enhance aqueous solubility at acidic pH .
Q. What spectroscopic techniques are most effective for structural validation?
- Methodological Answer: Combine - and -NMR to confirm substituent positions (e.g., fluorophenyl methyl at C1 and sulfonyl at C3). IR spectroscopy identifies key functional groups (C=O stretch at ~1680 cm, S=O at ~1350 cm). High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) validates the molecular formula (e.g., [M+H] for ) .
Advanced Research Questions
Q. How do substituents like the 3-methylbenzenesulfonyl group influence bioactivity in kinase inhibition assays?
- Methodological Answer: Design comparative studies with analogs lacking the sulfonyl group. Use molecular docking (AutoDock Vina) to predict binding affinities to ATP pockets in kinases like EGFR or VEGFR. The sulfonyl group may enhance hydrogen bonding with lysine residues, while the 4-fluorophenylmethyl moiety improves membrane permeability . Validate via in vitro kinase assays (IC measurements) with ATP-concentration-dependent inhibition curves.
Q. What experimental strategies resolve contradictions in antioxidant vs. pro-oxidant activity reported for similar quinoline derivatives?
- Methodological Answer: Conduct ROS (reactive oxygen species) detection assays (e.g., DCFH-DA fluorescence) under varying oxygen tensions. The diethylamino group’s electron-donating effects may confer antioxidant activity at low concentrations (<10 μM), while pro-oxidant behavior at higher doses (>50 μM) could stem from quinone-imine metabolite formation. Compare with control compounds like Trolox or N-acetylcysteine .
Q. How can in silico modeling guide the design of analogs with improved metabolic stability?
- Methodological Answer: Use CYP450 isoform prediction tools (e.g., StarDrop, MetaSite) to identify metabolic hotspots. The 6-fluoro substituent reduces CYP2D6-mediated oxidation, but the diethylamino group may be vulnerable to N-dealkylation. Introduce steric hindrance (e.g., cyclopropyl substitution) or replace labile groups with bioisosteres (e.g., trifluoromethyl) . Validate stability in human liver microsomes (HLM) with LC-MS/MS metabolite profiling.
Q. What are the best practices for analyzing structure-activity relationships (SAR) in antimicrobial screens?
- Methodological Answer: Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC determination). Correlate activity with logD and polar surface area (PSA). The 4-fluorophenylmethyl group may enhance membrane disruption, while the sulfonyl group could inhibit bacterial efflux pumps. Use checkerboard assays to assess synergy with β-lactams .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
